7-nitro-9,10-dihydrophenanthren-2-amine
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Overview
Description
7-nitro-9,10-dihydrophenanthren-2-amine is a chemical compound with the molecular formula C14H12N2O2 and a molecular weight of 240.257 g/mol It is a derivative of phenanthrene, characterized by the presence of an amine group at the 2-position and a nitro group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-9,10-dihydrophenanthren-2-amine typically involves the nitration of 9,10-dihydro-2-phenanthrenamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic, and the temperature must be carefully monitored to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
7-nitro-9,10-dihydrophenanthren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated phenanthrenamine derivatives.
Scientific Research Applications
7-nitro-9,10-dihydrophenanthren-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-nitro-9,10-dihydrophenanthren-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydro-3,7-dinitro-2-phenanthrenamine: Another nitro derivative with similar structural features.
9-Aminophenanthrene: A related compound with an amine group at the 9-position.
Uniqueness
7-nitro-9,10-dihydrophenanthren-2-amine is unique due to the specific positioning of the nitro and amine groups, which confer distinct chemical reactivity and biological activity compared to other phenanthrene derivatives .
Properties
CAS No. |
18264-82-9 |
---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
7-nitro-9,10-dihydrophenanthren-2-amine |
InChI |
InChI=1S/C14H12N2O2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16(17)18)4-6-14(10)13/h3-8H,1-2,15H2 |
InChI Key |
LDMUNEXHBFAIDA-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)N |
Synonyms |
9,10-Dihydro-7-nitro-2-phenanthrenamine |
Origin of Product |
United States |
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